molecular formula C29H46N2O6 B077913 Boc-glu(obzl)-oh dcha CAS No. 13574-84-0

Boc-glu(obzl)-oh dcha

Cat. No. B077913
CAS RN: 13574-84-0
M. Wt: 518.7 g/mol
InChI Key: PLGYLOMCRIZGSY-ZOWNYOTGSA-N
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Description

Boc-glu(obzl)-oh dcha is a protected amino acid derivative that serves as a building block in the synthesis of peptides. The use of protecting groups like Boc (t-butyloxycarbonyl) and obzl (benzyl ester) facilitates the selective formation of peptide bonds while preventing unwanted side reactions.

Synthesis Analysis

The synthesis of Boc-glu(obzl)-oh dcha involves multiple steps, including the protection of amino and carboxyl groups to enhance the reactivity and selectivity of the molecule in peptide bond formation. Techniques such as solid-phase synthesis may be employed, leveraging the ease of purification and efficiency in peptide assembly (Bosch et al., 1985).

Molecular Structure Analysis

Structural analyses of peptides containing Boc-glu(obzl)-oh dcha reveal detailed insights into their conformations. For instance, crystallography studies show that peptides can adopt helical conformations, facilitating specific biological interactions. The presence of specific protecting groups influences the overall molecule's conformation and stability (Karle et al., 1990).

Scientific Research Applications

  • Synthesis of γ-2-Adamantylglutamate for Peptide Synthesis : Boc-Glu(O-2-Ada)-OH, a derivative similar to Boc-glu(obzl)-oh dcha, was successfully employed for peptide synthesis, indicating its utility in preventing side reactions and enhancing solubility in organic solvents during peptide synthesis. This derivative showed stability to various solvents and was easy to remove, making it suitable for both solution and solid phase methods in peptide synthesis (Okada & Mu, 1997).

  • Synthesis of Thymosin α1 : In the synthesis of thymosin α1, a segment which includes a compound structurally related to Boc-glu(obzl)-oh dcha was utilized. This demonstrates the role of such derivatives in the efficient synthesis of biologically significant peptides (Mokotoff & Patchornik, 2009).

  • Molecularly Imprinted Polymeric Membranes : A study involved the use of a tripeptide residue including Boc-Glu(OBzl) in the creation of molecularly imprinted polymeric membranes. These membranes exhibited adsorption selectivity and were used for enantioselective electrodialysis, showcasing the role of such derivatives in creating selective and functional polymeric materials (Yoshikawa, Ooi, & Izumi, 2001).

  • NMR Spectra of Protected Peptides : In a study exploring the use of Nα-Acetyl-methylamides of amino acids as model compounds for interpreting the NMR spectra of protected peptides, derivatives including Boc-Glu(OBzl) were utilized. This highlights the importance of such compounds in analytical techniques like NMR spectroscopy for studying peptides (Schwenzer, Scheller, & Losse, 1979).

  • Synthesis of Phosphopeptides : Another application involves the synthesis of protected phosphopeptides, where derivatives like Boc-Glu(OBzl) played a role. This study underscores the derivative's utility in the synthesis of complex peptide structures, such as those found in phosphorylated proteins (Paquet & Johns, 2009).

Safety And Hazards

“Boc-glu(obzl)-oh dcha” should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

“Boc-glu(obzl)-oh dcha” is primarily used for research purposes. It is not for human use . As a biochemical reagent, it can be used as a biological material or organic compound for life science related research .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYLOMCRIZGSY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(obzl)-oh dcha

CAS RN

13574-84-0
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13574-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound with N-dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VV Onoprienko, EA Yelin, AI Miroshnikov - Russian Journal of Bioorganic …, 2000 - Springer
Peptides Boc-Ala-Asn/Gln-OH and Boc-Asn/Gln-Ala-OH were saponified with barium hydroxide to corresponding Asp/Glu-containing peptides. Under the conditions of saponification, …
Number of citations: 6 link.springer.com
T Nakata, M Takahashi, M Nakatani… - Bioscience …, 1995 - Taylor & Francis
The role of the acidic fragment (Asp-Glu-Glu) in delicious peptides was investigated in detail by using the Na + or K + salts of acidic oligopeptides so that amount of Na + or K + intake of …
Number of citations: 50 www.tandfonline.com
СЗ ОКТАПЕПТИДОВ, ППРИ СИНТЕЗЕ… - БИООРГАНИЧЕСКАЯ …, 1983 - rjbc.ru
Известно, что биологическая активность тетракозапептида аминокислотной последовательности 1—24 кортикотропина примерно равна биологической активности …
Number of citations: 0 www.rjbc.ru
ЛН Бубнова, ТВ Глазанова, ИЕ Павлова… - 1995 - rjbc.ru
СИНТЕЗ И БИОЛОГИЧЕСКАЯ АКТИВНОСТЬ Page 1 БИООРГАНИЧЕСКАЯ ХИМИЯ, 1995, том 21, M 6, с. 421 - 429 УДК 577.112.6.017 ИНГИБИТОР ГРАНУЛОПОЭЗА. СИНТЕЗ …
Number of citations: 0 www.rjbc.ru

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